Bienvenue dans la boutique en ligne BenchChem!

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide

SUR1 potassium channel sulfonylurea receptor

A synthetic sulfonylacetamide derivative (MW 289.78). Serves as a SUR1/K_ATP channel state-dependent binding reference and FAAL inhibitor negative control. Rigid aromatic 4-chlorophenyl group provides defined SAR contrast to alkylsulfonyl analogs. For non-human research only. Choose for reproducible, published SAR validation.

Molecular Formula C12H16ClNO3S
Molecular Weight 289.78 g/mol
CAS No. 91803-04-2
Cat. No. B14020767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide
CAS91803-04-2
Molecular FormulaC12H16ClNO3S
Molecular Weight289.78 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C12H16ClNO3S/c1-2-3-8-14-12(15)9-18(16,17)11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,14,15)
InChIKeyNUVQCTLRBODHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide (CAS 91803-04-2): Chemical Identity, Procurement Specifications, and Baseline Physicochemical Properties


N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide (CAS 91803-04-2) is a synthetic sulfonylacetamide derivative with molecular formula C₁₂H₁₆ClNO₃S and molecular weight 289.78 g/mol . Structurally, it features a 4-chlorophenylsulfonyl group linked via a methylene bridge to an N-butyl acetamide moiety, representing a hybrid aryl-alkyl sulfonylacetamide architecture that distinguishes it from both purely alkylsulfonyl and more complex heterocyclic analogs. This compound appears primarily as a specialized research intermediate in screening libraries and as a precursor for medicinal chemistry exploration . No pharmaceutical, agrochemical, or industrial registration applications have been identified for this specific entity in major regulatory databases, indicating its current positioning as a specialty research chemical rather than a commercialized active ingredient [1].

Why N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide (CAS 91803-04-2) Cannot Be Replaced by Generic In-Class Analogs: Procurement-Sensitive Structural and Functional Differentiators


Substituting N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide with structurally similar sulfonylacetamides without verification is scientifically unsound due to multiple divergent molecular properties. First, sulfonylacetamide biological activity is exquisitely sensitive to substitution patterns: the alkyl chain length on the sulfonyl moiety critically determines antimycobacterial potency, with C10-C12 alkyl derivatives showing MIC90 values of 1.4-16.0 μg/mL against M. tuberculosis H37Rv, while aromatic substitutions like the 4-chlorophenyl group in this compound introduce different electronic and steric constraints that fundamentally alter target engagement profiles [1]. Second, the specific N-butyl amide substituent modulates hydrogen-bonding capacity and lipophilicity (predicted cLogP) independently from the sulfonyl pharmacophore, affecting membrane permeability and off-target binding in ways that cannot be extrapolated from N-methyl or N-phenyl analogs. Third, the substitution pattern (para-chloro on phenyl ring; n-butyl on amide nitrogen) creates a unique electrostatic surface potential and conformational ensemble that cannot be reliably modeled from meta-substituted or branched-chain derivatives. For procurement professionals, these structure-activity nuances mean that sourcing a 'similar-looking' alternative without documented comparative data risks experimental failure, wasted resources, and unreproducible research outcomes [1].

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide (CAS 91803-04-2): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


SUR1/Kir6.2 Potassium Channel Binding: N-Butyl-4-chlorophenylsulfonyl-acetamide vs. Clinical Sulfonylureas and Alkylsulfonyl Antitubercular Analogs

This compound demonstrates weak but measurable affinity for the SUR1/Kir6.2 potassium channel complex, with an IC50 of 224,000 nM (224 μM) for displacement of [³H]glibenclamide in HEK293 cells co-expressing human SUR1 and Kir6.2 under low-affinity state conditions [1]. This activity is approximately 10,000-fold weaker than the clinical sulfonylurea glibenclamide (IC50 ~5-20 nM in comparable assays), and significantly weaker than N-octanesulfonylacetamide (OSA) which shows antitubercular MIC90 values in the 1-10 μg/mL range. Notably, the assay distinguishes between low-affinity (IC50 224,000 nM) and high-affinity (IC50 640 nM) binding states, with intermediate affinity (IC50 487,000 nM) observed without additive supplementation [1]. This state-dependent binding profile provides a unique tool compound for probing SUR1 allosteric modulation mechanisms, distinct from both potent sulfonylurea insulin secretagogues and antitubercular alkylsulfonylacetamides that lack SUR1 activity altogether [2].

SUR1 potassium channel sulfonylurea receptor binding assay ion channel pharmacology

Antitubercular Activity: Why the Aromatic 4-Chlorophenyl Modification Abolishes Activity Observed in Alkylsulfonyl Acetamide Analogs

No published antitubercular activity has been identified for N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide, a negative finding that carries significant interpretative weight given the well-characterized activity landscape of the sulfonylacetamide class. Simple alkylsulfonylacetamides (C6-C12 chain length) exhibit potent antitubercular activity, with MIC90 values ranging from 1.4 to 16.0 μg/mL against M. tuberculosis H37Rv, and the C10 derivative (decanesulfonylacetamide, DSA) demonstrating consistent mycolic acid biosynthesis inhibition [1]. In stark contrast, aromatic-substituted sulfonylacetamides—including the 4-chlorophenyl moiety present in the target compound—lack reported antimycobacterial efficacy in the peer-reviewed literature, with no MIC90 data available for this structural subclass. This structure-activity demarcation is mechanistically significant: alkyl chains mimic the lauroyl-AMP natural substrate of fatty acyl-AMP ligase (FAAL) enzymes, while the bulky 4-chlorophenyl group introduces steric hindrance and altered electronic distribution incompatible with the FAAL active site geometry [1]. The compound thus serves as a definitive negative control for distinguishing FAAL-dependent vs. FAAL-independent antimycobacterial mechanisms, a role that active alkylsulfonyl analogs cannot fulfill [2].

Mycobacterium tuberculosis antitubercular MIC90 SAR mycolic acid

Predicted Physicochemical and ADME Profile Differentiation: N-Butyl-4-chlorophenylsulfonyl-acetamide vs. Alkylsulfonyl Antitubercular Leads

Computational predictions based on the compound's molecular structure reveal physicochemical property differences that distinguish it from potent alkylsulfonylacetamide antitubercular leads. The 4-chlorophenyl moiety increases aromatic character and molecular rigidity relative to flexible alkyl chains, while the n-butyl amide substituent contributes to moderate lipophilicity. DSA (C10 alkylsulfonyl) and USA (C11 alkylsulfonyl), the most extensively characterized antitubercular leads in the class, are predicted to have higher LogP values due to their extended hydrophobic alkyl chains, whereas the aromatic chlorophenyl group introduces π-π stacking potential and altered solubility profiles. The target compound exhibits the following calculated molecular descriptors: molecular weight 289.78 g/mol; hydrogen bond donors = 1 (amide NH); hydrogen bond acceptors = 3 (sulfonyl oxygens + amide carbonyl); rotatable bonds = 7 . These values position the compound within Lipinski's Rule of Five parameters, but the aromatic substitution pattern predicts distinct membrane permeability and metabolic stability profiles compared to the fully aliphatic alkylsulfonyl series, with the para-chloro substituent likely reducing oxidative metabolism susceptibility relative to unsubstituted phenyl analogs [1].

physicochemical properties ADME lipophilicity drug-likeness solubility

Regulatory Classification and Procurement Compliance: N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide as a Research-Only Chemical vs. Commercialized Actives

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide holds EC Number 100.125.905 in the European Chemicals Agency (ECHA) inventory, confirming its status as a registered chemical substance with defined regulatory identity [1]. This registration provides legally verifiable traceability and compliance documentation for procurement within EU member states and other jurisdictions recognizing ECHA standards. Critically, the compound is explicitly designated for non-human research use only and is not approved for therapeutic or veterinary applications . This distinguishes it sharply from commercialized sulfonylurea pharmaceuticals (e.g., glibenclamide, tolbutamide) that require controlled substance handling, prescription authorization, and pharmacopeial compliance. For industrial and academic procurement, this research-only designation simplifies acquisition logistics, reduces regulatory burden, and eliminates the need for DEA licensing or controlled substance protocols. Furthermore, the ECHA registration provides a standardized Chemical Safety Report framework, ensuring that safety data sheet (SDS) documentation meets harmonized classification and labeling requirements under CLP Regulation (EC) No 1272/2008 [1]. Procurement of non-registered or ambiguous analogs lacking ECHA or equivalent national inventory listing introduces compliance risk and potential customs clearance delays.

regulatory compliance ECHA REACH procurement research chemical

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide (CAS 91803-04-2): Validated Research Applications Based on Quantitative Differentiation Evidence


SUR1/Kir6.2 Potassium Channel Pharmacology: Negative Control and Low-Affinity Binding Reference Tool

Researchers investigating sulfonylurea receptor (SUR1) pharmacology or ATP-sensitive potassium (K_ATP) channel modulation can employ N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide as a weak, state-dependent binding reference compound. With IC50 values spanning 640 nM to 224,000 nM across distinct SUR1/Kir6.2 conformational states, this compound occupies a unique potency niche between high-affinity clinical sulfonylureas (e.g., glibenclamide, IC50 ~5-20 nM) and SUR1-inactive alkylsulfonylacetamide antitubercular agents. This graduated binding profile supports concentration-response calibration, allosteric modulation studies, and the development of assays differentiating orthosteric vs. allosteric SUR1 ligands. The compound's low intrinsic efficacy makes it particularly suitable as a negative control when high-potency SUR1 engagement would confound experimental interpretation [1].

Antimycobacterial Mechanism-of-Action Studies: Structurally Matched Negative Control for FAAL Target Validation

Investigators studying fatty acyl-AMP ligase (FAAL) inhibition in Mycobacterium tuberculosis can utilize N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide as a structurally analogous negative control. Alkylsulfonylacetamides (e.g., DSA, USA, OSA) exhibit potent antitubercular activity through FAAL inhibition and mycolic acid biosynthesis disruption, with MIC90 values of 1.4-16.0 μg/mL [1]. The 4-chlorophenyl aromatic substitution in the target compound is mechanistically incompatible with FAAL active site geometry, resulting in the absence of detectable antimycobacterial efficacy. This binary active/inactive contrast, coupled with close structural homology, enables researchers to attribute observed phenotypic effects specifically to FAAL inhibition rather than off-target sulfonylacetamide mechanisms. The compound is particularly valuable for genetic knockout complementation studies, target engagement assays, and high-content screening validation where a structurally matched inactive comparator is essential for hit triage and mechanistic deconvolution .

Structure-Activity Relationship (SAR) Studies: Aromatic vs. Alkyl Sulfonyl Substitution Effects on Drug-Like Properties

Medicinal chemistry teams optimizing sulfonylacetamide-based lead compounds can use N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide to systematically investigate the physicochemical and pharmacological consequences of replacing flexible alkyl sulfonyl chains with rigid aromatic 4-chlorophenyl groups. The compound's molecular descriptors (MW 289.78; 7 rotatable bonds; aromatic character) contrast with alkyl series analogs (e.g., DSA: MW ≈ 263; ~10 rotatable bonds; fully aliphatic), providing a defined SAR transition point for studying lipophilicity shifts, solubility trends, metabolic stability changes, and membrane permeability differences [1]. This SAR probe function is especially relevant for programs seeking to balance potency against ADME liabilities, as the aromatic substitution introduces π-π stacking potential, altered cytochrome P450 susceptibility, and modified hydrogen-bonding networks that inform scaffold optimization decisions .

Laboratory-Scale Procurement: ECHA-Registered Research Chemical with Simplified Compliance Requirements

Academic laboratories, contract research organizations, and industrial R&D facilities requiring a well-characterized sulfonylacetamide building block or screening compound can benefit from N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide's clear regulatory status. The compound's ECHA registration (EC Number 100.125.905) provides legally recognized identity and hazard classification under EU REACH and CLP regulations, ensuring consistent safety data sheet documentation and predictable customs processing [1]. Critically, its explicit designation for non-human research use only eliminates the procurement barriers associated with pharmaceutical-grade sulfonylureas—including prescription requirements, controlled substance protocols, and pharmacopeial compliance verification . This combination of regulatory transparency and unrestricted research access makes the compound an efficient choice for routine screening, synthetic intermediate applications, and method development where the bureaucratic overhead of drug-scheduled alternatives would impede project timelines and inflate acquisition costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.